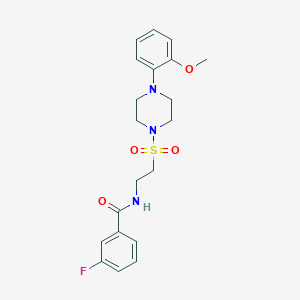

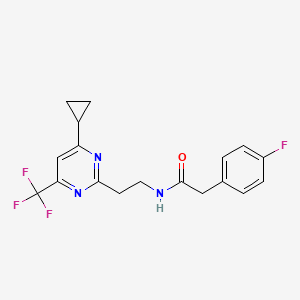

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

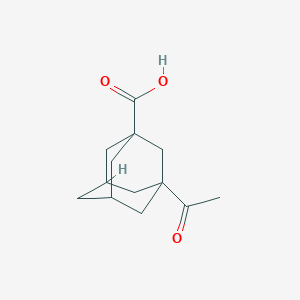

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, also known as PTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Quantum Chemical Analysis

N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures, some possessing divalent N(I) character. This class of compounds shows a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in the R-N←L structure. This analysis highlights the potential for exploring electronic distribution, tautomeric preferences, and protonation energy (Bhatia, Malkhede, & Bharatam, 2013).

Structural Characterization

The structural characterization of related compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate reveals distinct protonation sites and hydrogen bonding patterns. This has implications for understanding the intermolecular interactions and the three-dimensional hydrogen-bonded networks of similar compounds (Böck et al., 2021).

Antimicrobial Activity

Related amido-linked bis-heterocycles, including thiazoles, have been explored for antimicrobial activity. For example, chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).

Antitumor and Antimicrobial Studies of Metal Complexes

Zinc(II) complexes with pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities. The biological activity studies suggest that these metal complexes could be more active than the free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).

COVID-19 Inhibition

Pyridine and thiazole derivatives have been reported for their antiviral activity, including potential inhibition of COVID-19. Molecular docking and dynamic simulation studies targeting the SARS-CoV-2 main protease suggest that these compounds could represent significant advancements in combating COVID-19 (Alghamdi et al., 2023).

Synthesis and Characterization

The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines has been achieved through an oxidative C–S bond formation strategy, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This metal-free approach offers broad substrate scope and simple product purification, indicating its potential for synthesizing related compounds (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Mecanismo De Acción

Target of Action

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, also known as ICA, primarily targets Small-conductance calcium-activated potassium channels (SK channels) . It also inhibits multiple protein kinases, particularly Cyclin-Dependent Kinases (CDKs) , including CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, CDK4/cyclin D1, CDK7/cyclin H, and CDK9/cyclin T1 .

Mode of Action

ICA acts as an inhibitor of its primary targets. It inhibits the SK channels, which leads to antileishmanial activity . It also inhibits CDKs, which are crucial for cell cycle progression . By inhibiting these kinases, ICA can disrupt the normal cell cycle, potentially leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The inhibition of SK channels and CDKs affects several biochemical pathways. The inhibition of SK channels can lead to changes in the electrical properties of cells, affecting processes like neuronal excitability and muscle contraction . On the other hand, the inhibition of CDKs disrupts the normal cell cycle, affecting the G1/S transition and potentially leading to cell cycle arrest .

Result of Action

The inhibition of SK channels by ICA has been shown to have antileishmanial activity , with an IC50 of 2.1 µM . This suggests that it could potentially be used in the treatment of leishmaniasis. The inhibition of CDKs by ICA can lead to the disruption of the normal cell cycle, potentially leading to the inhibition of cancer cell proliferation .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, thereby modulating their activity. For instance, it has been shown to inhibit CDK2/4/6, which are key regulators of cell cycle progression .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting CDK activity, leading to reduced proliferation and increased cell death. Additionally, it affects the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, thereby inducing cell cycle arrest. Furthermore, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake, localization, and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach sufficient concentrations at the site of action to exert its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby modulating their activity and influencing cellular processes .

Propiedades

IUPAC Name |

(E)-3-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(10-9-13-6-2-1-3-7-13)20-17-19-15(12-22-17)14-8-4-5-11-18-14/h1-12H,(H,19,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDKRHWFGXHGNE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)